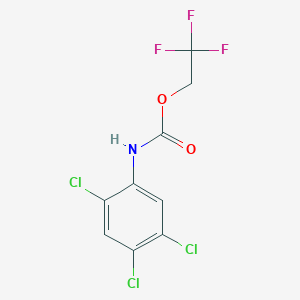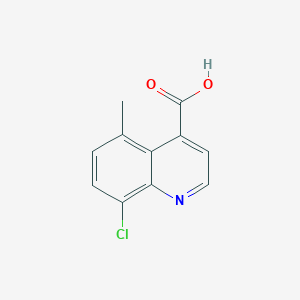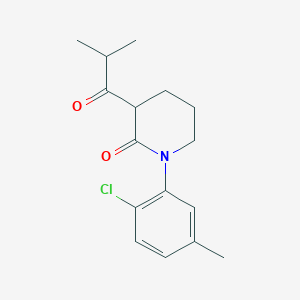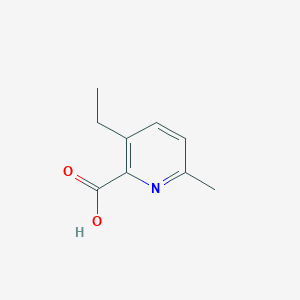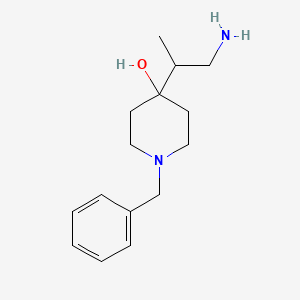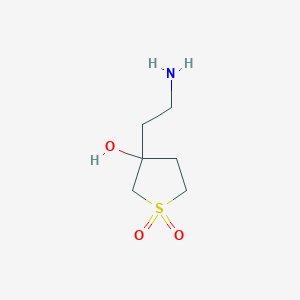
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminoethanol with thiophene-2-carboxaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The presence of the sulfone group enhances its ability to interact with biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene: Lacks the sulfone group, resulting in different chemical properties.
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide:
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, along with the sulfone group. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H13NO3S/c7-3-1-6(8)2-4-11(9,10)5-6/h8H,1-5,7H2 |
Clé InChI |
SKGBCWPGSSPAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



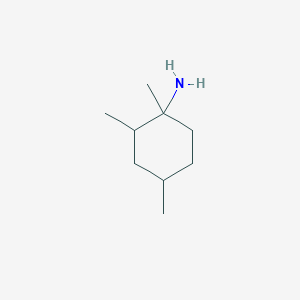
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
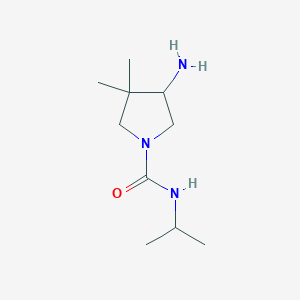
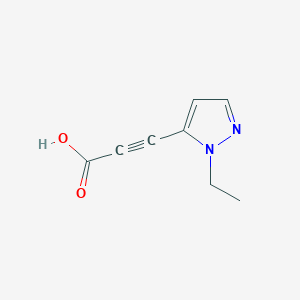
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
